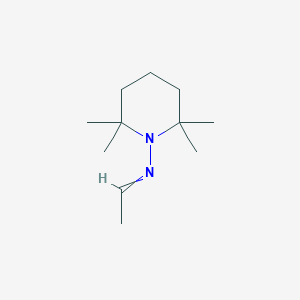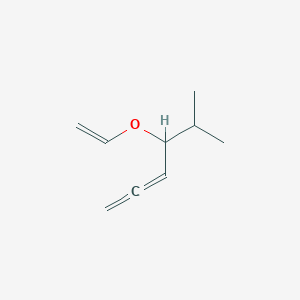
4-(Ethenyloxy)-5-methylhexa-1,2-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethenyloxy)-5-methylhexa-1,2-diene is an organic compound characterized by its unique structure, which includes an ethenyloxy group and a methylhexa-1,2-diene backbone
准备方法
The synthesis of 4-(Ethenyloxy)-5-methylhexa-1,2-diene can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of ethenyloxy compounds and methylhexa-1,2-diene derivatives in the presence of catalysts or specific reagents to facilitate the formation of the desired product. Industrial production methods often employ large-scale reactors and optimized conditions to maximize yield and purity.
化学反应分析
4-(Ethenyloxy)-5-methylhexa-1,2-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions, such as hydroboration-oxidation, can be used to add functional groups across the double bonds in the compound.
科学研究应用
4-(Ethenyloxy)-5-methylhexa-1,2-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: The compound is utilized in the production of polymers and other materials, where its unique structure imparts desirable properties to the final products.
作用机制
The mechanism of action of 4-(Ethenyloxy)-5-methylhexa-1,2-diene involves its interaction with molecular targets through its reactive functional groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects. The pathways involved may include catalytic cycles, radical intermediates, or concerted mechanisms, depending on the specific reaction conditions and reagents used.
相似化合物的比较
4-(Ethenyloxy)-5-methylhexa-1,2-diene can be compared with other similar compounds, such as:
4-(Ethenyloxy)butane: This compound shares the ethenyloxy group but has a different carbon backbone, leading to variations in reactivity and applications.
5-Methylhexa-1,2-diene: Lacking the ethenyloxy group, this compound exhibits different chemical behavior and is used in distinct applications.
Ethenyloxy derivatives: Other compounds with the ethenyloxy group can be compared to highlight the unique properties imparted by the methylhexa-1,2-diene structure.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
61540-89-4 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-5-7-9(8(3)4)10-6-2/h6-9H,1-2H2,3-4H3 |
InChI 键 |
URQJDYOUSKRJKN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C=C=C)OC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
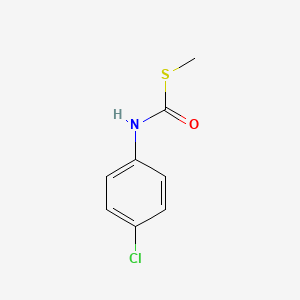
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)

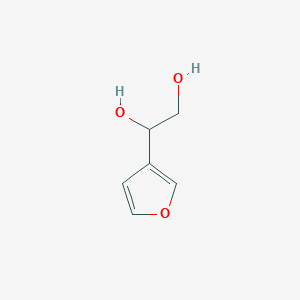
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
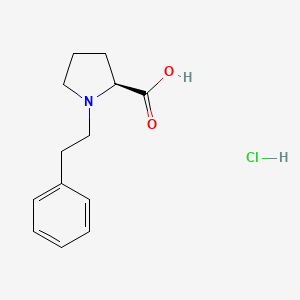
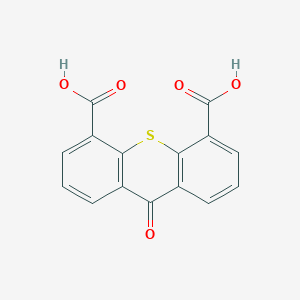
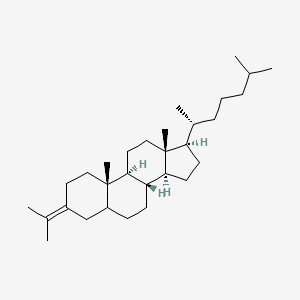
![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)
![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
